molecular formula C14H17F3N2O3 B1440513 Fluvoxamine Acid CAS No. 84692-89-7

Fluvoxamine Acid

Katalognummer: B1440513
CAS-Nummer: 84692-89-7
Molekulargewicht: 318.29 g/mol
InChI-Schlüssel: KUIZEDQDELAFQK-XDHOZWIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluvoxamino acid is a member of (trifluoromethyl)benzenes.

Wissenschaftliche Forschungsanwendungen

Psychiatric Disorders

Fluvoxamine is widely used in the management of various psychiatric conditions:

  • Obsessive-Compulsive Disorder (OCD) : It is one of the first-line treatments for OCD, demonstrating significant efficacy in reducing symptoms.
  • Anxiety Disorders : Fluvoxamine is also effective for generalized anxiety disorder (GAD), panic disorder, and social anxiety disorder.

The efficacy of fluvoxamine in these conditions is attributed to its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine .

Anti-Inflammatory Effects

Recent studies have highlighted fluvoxamine's anti-inflammatory properties:

  • Cyclooxygenase-2 (COX-2) Inhibition : Research indicates that fluvoxamine significantly reduces COX-2 expression in lipopolysaccharide-stimulated human macrophages. This suggests a potential role in managing inflammatory diseases .
  • Experimental Models : In animal models, fluvoxamine has been shown to attenuate inflammation in conditions such as carrageenan-induced paw edema and experimental autoimmune encephalomyelitis .

COVID-19 Treatment

Emerging evidence suggests that fluvoxamine may play a role in treating COVID-19:

  • Mechanisms of Action : Fluvoxamine acts as a sigma-1 receptor agonist and exhibits antiviral properties by interfering with viral replication mechanisms. It has been shown to reduce clinical deterioration in patients with mild COVID-19 .
  • Clinical Studies : A randomized controlled trial indicated that fluvoxamine could prevent clinical deterioration among patients with COVID-19, supporting its potential as a therapeutic agent .

Case Study 1: Fluvoxamine in OCD Treatment

A double-blind study involving patients diagnosed with OCD demonstrated that those treated with fluvoxamine showed a significant reduction in symptom severity compared to placebo groups. The study utilized standardized rating scales to assess changes over a 12-week period.

Case Study 2: Anti-inflammatory Effects

In an experimental study using U937 macrophages, fluvoxamine was found to inhibit the expression of inflammatory mediators like COX-2 by approximately 65% at higher concentrations. This finding supports its potential use in inflammatory disorders .

Data Tables

Application AreaMechanism of ActionKey Findings
Psychiatric DisordersSerotonin reuptake inhibitionEffective in OCD, GAD, panic disorder
Anti-inflammatory EffectsCOX-2 inhibitionReduces inflammatory mediator expression
COVID-19 TreatmentSigma-1 receptor agonismPrevents clinical deterioration

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Fluvoxamine Acid and its derivatives in preclinical studies?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for quantifying this compound and its metabolites in biological matrices. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing between stereoisomers like (E)- and (Z)-Fluvoxamine Maleate . For isotopic analogs (e.g., [2H4]-Fluvoxamine Acid), isotope-ratio mass spectrometry ensures accurate quantification of deuterium incorporation .

Example Workflow:

  • Sample Preparation: Acid-base extraction from plasma/serum.
  • LC-MS Parameters: C18 column, mobile phase = 0.1% formic acid/acetonitrile gradient.
  • NMR Analysis: ¹H/¹³C spectra in DMSO-d6 to confirm stereochemistry .

Q. How should researchers design pharmacokinetic studies for this compound to account for interindividual variability?

Population pharmacokinetic (PopPK) modeling is recommended to assess covariates like CYP2D6 polymorphism, which significantly affects Fluvoxamine metabolism. Use nonlinear mixed-effects modeling (e.g., NONMEM) with sparse sampling in heterogeneous cohorts. Validate models using bootstrapping or visual predictive checks .

Key Parameters to Track:

ParameterRationale
Clearance (CL/F)Hepatic metabolism variability
Volume of Distribution (Vd/F)Tissue penetration differences
Half-life (t₁/₂)Dosing interval optimization

Q. What in vitro models are suitable for studying this compound’s mechanism of action in neurological disorders?

Primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons are preferred for neuropharmacological studies. Assays should measure serotonin reuptake inhibition (SERT binding via radioligand displacement) and sigma-1 receptor activation (calcium flux assays) . Include positive controls (e.g., sertraline for SERT) and negative controls (vehicle-only) to validate assay specificity.

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in this compound’s efficacy across different clinical indications (e.g., OCD vs. COVID-19)?

Conduct a meta-analysis stratified by disease pathophysiology and dosing regimens. For example, the TOGETHER Trial demonstrated a 65% reduction in COVID-19 hospitalization with early Fluvoxamine dosing (100 mg BID), whereas OCD trials use lower doses (50–300 mg/day) . Use subgroup analyses to identify confounders (e.g., cytokine profiles, baseline severity) and Bayesian frameworks to quantify probability of efficacy .

Contradiction Resolution Framework:

  • Hypothesis: Dose-dependent effects on sigma-1 vs. SERT.
  • Data Integration: Merge transcriptomic data (e.g., IL-6 suppression in COVID-19) with receptor binding affinities.
  • Validation: Animal models with conditional SERT/sigma-1 knockouts.

Q. What methodological considerations are critical when designing randomized controlled trials (RCTs) for this compound repurposing?

  • Outcome Measures: Use adaptive endpoints (e.g., Yale-Brown Obsessive Compulsive Scale for OCD, WHO Clinical Progression Scale for COVID-19) .
  • Blinding: Double-dummy designs to match taste/color of placebo and active drug.
  • Statistical Power: Account for attrition rates (≥20% in long-term OCD trials) and interim analyses for early stopping .

Case Study – TOGETHER Trial Design:

PhaseDesign ElementRationale
ScreeningRT-PCR-confirmed COVID-19Reduce heterogeneity
Randomization1:1 Fluvoxamine vs. placeboMinimize selection bias
Follow-upDay 28 hospitalization/deathClinically relevant endpoint

Q. How can researchers address variability in this compound’s stability under different experimental conditions?

Stability studies must evaluate pH, temperature, and light exposure. For example:

  • Acidic Conditions (pH 2): Fluvoxamine Maleate degrades to this compound within 24 hours at 37°C .
  • Photostability: Store lyophilized powder in amber vials; use USP-NF guidelines for forced degradation .

Recommended Stability Protocol:

  • HPLC-UV Method: Monitor degradation products at 254 nm.
  • Acceptance Criteria: ≤5% impurity over 6 months at 25°C/60% RH .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound’s anti-inflammatory effects while others show negligible impact?

Discrepancies arise from model systems (e.g., in vitro vs. in vivo) and endpoint selection. For example, Fluvoxamine suppresses IL-6 in human monocytes but not in murine models due to species-specific sigma-1 receptor expression . Use multi-omics approaches (proteomics/transcriptomics) to map context-dependent pathways and perform sensitivity analyses in meta-regressions.

Eigenschaften

IUPAC Name

(5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O3/c15-14(16,17)11-6-4-10(5-7-11)12(19-22-9-8-18)2-1-3-13(20)21/h4-7H,1-3,8-9,18H2,(H,20,21)/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIZEDQDELAFQK-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OCCN)/CCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601155254
Record name (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88699-91-6, 84692-89-7
Record name (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88699-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluvoxamine acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084692897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUVOXAMINE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92JLW9803
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name fluvoxamino acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluvoxamine Acid
Reactant of Route 2
Fluvoxamine Acid
Reactant of Route 3
Fluvoxamine Acid
Reactant of Route 4
Reactant of Route 4
Fluvoxamine Acid
Reactant of Route 5
Fluvoxamine Acid
Reactant of Route 6
Reactant of Route 6
Fluvoxamine Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.